3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide
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Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a furan ring, and a sulfonyl group attached to a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves coupling this intermediate with a furan-2-ylmethylamine derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the pathways they regulate. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-2-ylmethyl)benzamide
- 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the furan ring and the sulfonyl group attached to the dioxidotetrahydrothiophene moiety distinguishes it from other similar compounds.
Biological Activity
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a sulfonyl group and a furan moiety attached to a benzamide structure. Its molecular formula is C16H21NO5S2 with a molecular weight of approximately 371.5 g/mol. The structural uniqueness contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H21NO5S2 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the sulfonyl group may inhibit key enzymes involved in disease progression, while the benzamide moiety may modulate receptor functions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Antitumor Activity in Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 | [value] |
HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound has the potential for development as an antitumor agent, particularly due to its lower toxicity profile compared to traditional chemotherapeutics.
Antimicrobial Activity
In addition to antitumor properties, compounds in this class have also shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies and Research Findings
Several studies have been conducted on related compounds that highlight their biological activities:
- Study on Benzimidazole Derivatives : Research published in PMC8401404 evaluated the antitumor efficacy of newly synthesized benzimidazole derivatives, showing promising results against lung cancer cell lines with an emphasis on their binding affinity to DNA .
- Antimicrobial Testing : Another study assessed the antimicrobial properties of various furan derivatives, noting that some compounds displayed significant inhibition against both bacterial strains and fungal species .
Properties
Molecular Formula |
C16H17NO6S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H17NO6S2/c18-16(17-10-13-4-2-7-23-13)12-3-1-5-14(9-12)25(21,22)15-6-8-24(19,20)11-15/h1-5,7,9,15H,6,8,10-11H2,(H,17,18) |
InChI Key |
FFKPTQRRDJOGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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